molecular formula C18H19NO2 B5634411 1-[(2,5-dimethylphenoxy)acetyl]indoline

1-[(2,5-dimethylphenoxy)acetyl]indoline

Cat. No.: B5634411
M. Wt: 281.3 g/mol
InChI Key: KNDFPRFUYILEHZ-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenoxy)acetyl]indoline is a chemical compound of interest in medicinal chemistry research. It belongs to a class of compounds featuring a phenoxy acetamide scaffold, a structure recognized for its potential in various biological applications . The molecular framework incorporates an indoline moiety, a feature common in many bioactive molecules and natural products . This specific structural combination makes it a valuable intermediate for researchers investigating new pharmacologically active substances. Compounds with similar architectures, particularly those featuring the phenoxy acetamide group, have been studied for a range of activities, underscoring the research potential of this chemical scaffold . As a supplier, we provide this compound to the scientific community to support innovation and discovery in chemical and pharmaceutical development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2,5-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13-7-8-14(2)17(11-13)21-12-18(20)19-10-9-15-5-3-4-6-16(15)19/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDFPRFUYILEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate
  • Core: Benzene-acetate ester with an ethylamino linker.
  • Substituents : 3,5-Dimethylphenyl group.
  • Key Differences: Lacks the indoline core, instead featuring a linear ester and tertiary amine. The 3,5-dimethyl substitution pattern differs from the 2,5-dimethylphenoxy group in the target compound.
  • Synthesis : Yield of 52% via carboxylation and acetylation steps; characterized by NMR and IR .
1-(3,5-Dimethylphenyl)indolin-2-one
  • Core : Indolin-2-one (lactam structure).
  • Substituents : 3,5-Dimethylphenyl group.
  • Key Differences: The lactam (amide) ring contrasts with the acetylated amine in the target compound. The 3,5-dimethyl substitution reduces steric hindrance compared to 2,5-dimethylphenoxy.
  • Synthesis : 49% yield; spectral data includes carbonyl IR peaks (~1680 cm⁻¹) and distinct NMR shifts for the lactam .
HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)
  • Core : Piperazine.
  • Substituents: 2,5-Dimethylphenoxypropyl and 2-methoxyphenyl groups.
  • The 2,5-dimethylphenoxy group matches the target compound but is attached via a propyl chain.
  • Applications : Piperazine derivatives are common in CNS-targeting pharmaceuticals .

Functional Group and Reactivity

Compound Functional Groups Reactivity Insights
Target Compound Acetyl, 2,5-dimethylphenoxy Acetyl enables hydrolysis; phenoxy enhances lipophilicity.
1-(3,5-Dimethylphenyl)indolin-2-one Lactam (amide) Less reactive to nucleophiles due to resonance stabilization.
HBK17 Piperazine, methoxy, phenoxypropyl Piperazine offers basicity; methoxy aids solubility.
5-(Methylsulfonyl)indoline Sulfonyl group Strong electron-withdrawing effects; stabilizes intermediates in reactions.
1-(2-Methoxyethyl)-5-(dioxaborolan-2-yl)indoline Boron-containing dioxaborolane Facilitates Suzuki-Miyaura cross-coupling reactions .

Spectral Data Highlights

  • IR Spectroscopy :

    • Target Compound (inferred): Carbonyl (C=O) stretch ~1700 cm⁻¹ (acetyl).
    • 1-(3,5-Dimethylphenyl)indolin-2-one: Lactam C=O stretch ~1680 cm⁻¹ .
    • HBK17: Absence of carbonyl peaks; aromatic C-H stretches dominate .
  • NMR Spectroscopy: Target Compound (inferred): Indoline protons (δ 3.0–4.0 ppm), acetyl methyl (~δ 2.1 ppm). Ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate: Ethyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 6.5–7.5 ppm) .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-[(2,5-dimethylphenoxy)acetyl]indoline?

The synthesis of 1-[(2,5-dimethylphenoxy)acetyl]indoline can be achieved through multi-step reactions involving indoline precursors and phenoxyacetyl derivatives. A common approach involves:

  • Step 1 : Functionalization of indoline via alkylation or acylation using reagents like 2,5-dimethylphenoxyacetyl chloride under anhydrous conditions .
  • Step 2 : Optimization of coupling reactions (e.g., Friedel-Crafts acylation) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at controlled temperatures (60–80°C) .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 40% to 60% .

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using NMR spectroscopy .

How can researchers confirm the structural integrity of 1-[(2,5-dimethylphenoxy)acetyl]indoline post-synthesis?

Characterization should include:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups on the phenoxy ring and acetyl linkage to indoline) .
    • IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bending .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography (if feasible): Resolve ambiguities in stereochemistry or crystal packing .

Methodological Tip : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

What experimental conditions influence the solubility and stability of 1-[(2,5-dimethylphenoxy)acetyl]indoline?

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and non-polar solvents (ethyl acetate) at varying temperatures. Solubility decreases with alkyl chain length in solvents .
  • Stability :
    • pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the acetyl group.
    • Light/Temperature : Store in amber vials at –20°C to prevent photodegradation .
  • Assay : Use UV-Vis spectroscopy (λmax ~250–300 nm) or HPLC to quantify degradation products .

Advanced Research Questions

How can mechanistic studies elucidate the reactivity of 1-[(2,5-dimethylphenoxy)acetyl]indoline in nucleophilic substitutions?

  • Kinetic Analysis : Perform time-resolved experiments under varying temperatures to determine activation energy (Arrhenius plots) .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in hydrolysis reactions .
  • Computational Modeling : Employ molecular dynamics simulations to map transition states and identify rate-limiting steps .

Case Study : Evidence from indole derivatives shows that electron-donating groups (e.g., methyl on phenoxy) enhance electrophilic aromatic substitution rates .

What strategies resolve contradictions in reactivity data observed during derivatization of 1-[(2,5-dimethylphenoxy)acetyl]indoline?

  • Controlled Variable Testing : Systematically vary parameters (solvent polarity, catalyst loading) to isolate confounding factors .
  • Cross-Validation : Compare results across multiple analytical techniques (e.g., LC-MS vs. NMR for byproduct identification) .
  • Literature Benchmarking : Contrast findings with analogous compounds (e.g., 2-(5-ethylthiophen-2-yl)indoline) to identify structural or electronic outliers .

Example : Discrepancies in acylation yields may arise from residual moisture; use molecular sieves or anhydrous workup protocols .

How can computational methods predict the biological targets of 1-[(2,5-dimethylphenoxy)acetyl]indoline?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets compatible with the compound’s pharmacophore .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with activity trends from indole-based analogs .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability .

Validation : Pair computational results with in vitro assays (e.g., enzyme inhibition assays) to confirm target engagement .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight~349.43 g/mol
Boiling Point753.4±70.0°C (Predicted)
Density1.29±0.1 g/cm³
pKa~11.35 (Predicted)

Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low Acylation YieldUse Lewis acids (e.g., AlCl₃)
Byproduct FormationOptimize reaction time and temperature
Purification DifficultyEmploy gradient elution in chromatography

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